
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the reaction of a suitable phosphonate precursor with a methylating agent. The reaction conditions often include the use of a solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base or an acid. The reaction is usually carried out at a controlled temperature to ensure the desired stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Common industrial methods include the use of automated reactors and purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce alcohols.
科学研究应用
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium atoms.
Uniqueness
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to the presence of three deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in scientific research for studying the behavior of phosphonates and their derivatives.
属性
CAS 编号 |
1329642-51-4 |
|---|---|
分子式 |
C11H23O4P |
分子量 |
253.293 |
IUPAC 名称 |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI 键 |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
同义词 |
(S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3; [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


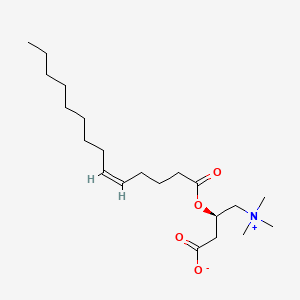
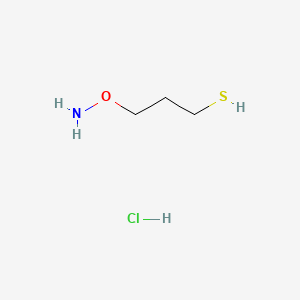
![tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate](/img/structure/B587164.png)
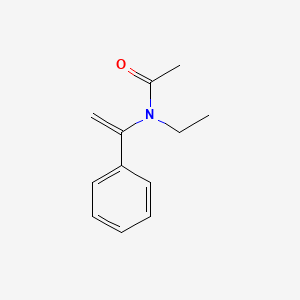
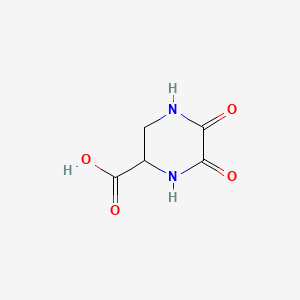
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)
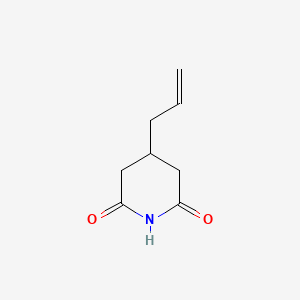
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
